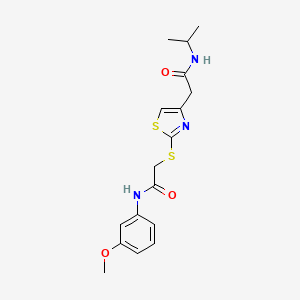
N-isopropyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-isopropyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a thiazole moiety, which is commonly associated with various biological activities, including anticancer and antimicrobial properties. The synthesis typically involves the reaction of 3-methoxybenzylamine with isopropyl chloroacetate under basic conditions, resulting in the formation of the desired amide through nucleophilic substitution .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis and autophagy in cancer cells. For instance, a lead compound from a related family demonstrated high potency against melanoma and pancreatic cancer cell lines, with significant tumor growth reduction observed in vivo .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | Melanoma | 1.61 | Induction of apoptosis and autophagy |
| 6b | Pancreatic Cancer | 1.98 | Inhibition of pro-inflammatory cytokines |
| N-Isopropyl... | Chronic Myeloid Leukemia | TBD | Modulation of cell survival pathways |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain substituted thiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhances this activity .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| 43a | Staphylococcus aureus | < 10 |
| 43b | Escherichia coli | < 20 |
| 44 | Pseudomonas aeruginosa | < 15 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory mediators.
- Modulation of Apoptotic Pathways : It has been shown to activate apoptotic pathways in cancer cells, promoting cell death.
- Antimicrobial Action : The thiazole ring structure contributes to the interaction with bacterial membranes, disrupting their integrity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study published in Nature reported that a related thiazole derivative exhibited potent cytotoxic effects against resistant cancer cell lines through apoptosis induction .
- Antimicrobial Evaluation : Research conducted on various thiazole compounds demonstrated their effectiveness against common bacterial strains, suggesting potential for development into new antibiotics .
Propiedades
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-11(2)18-15(21)8-13-9-24-17(20-13)25-10-16(22)19-12-5-4-6-14(7-12)23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNZWHYXQHZKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














